molecular formula C19H22ClN3O4 B2610034 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide CAS No. 898418-45-6

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide

Cat. No.: B2610034
CAS No.: 898418-45-6
M. Wt: 391.85
InChI Key: WERPDIIUENVGCF-UHFFFAOYSA-N
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Description

2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide is a complex synthetic organic molecule of significant interest in medicinal chemistry and drug discovery research. The compound features a piperazine ring, a common pharmacophore found in a wide array of biologically active substances. Piperazine-containing compounds are frequently investigated for their potential interactions with various neurological targets and have demonstrated relevance in the development of agents for conditions such as Parkinson's and Alzheimer's disease . Furthermore, the structural motif of an acetamide linked to a heterocyclic system is a recognized scaffold in the synthesis of compounds with antimicrobial and anticancer properties . The presence of the 3-chlorophenyl substituent on the piperazine ring may enhance binding affinity and selectivity toward specific protein targets, making this compound a valuable intermediate for researchers exploring structure-activity relationships. Its mechanism of action is hypothesized to involve the modulation of receptor signaling or enzyme activity, driven by the distinct electronic and steric properties imparted by its multi-heterocyclic architecture. This product is intended for non-human research applications only, providing chemists and pharmacologists with a high-quality building block for the design and development of novel therapeutic candidates.

Properties

IUPAC Name

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c1-21-19(25)13-27-18-12-26-16(10-17(18)24)11-22-5-7-23(8-6-22)15-4-2-3-14(20)9-15/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERPDIIUENVGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide is a complex organic compound that incorporates a piperazine moiety, a pyran ring, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

Chemical Structure and Properties

The molecular formula of this compound is C21H26ClN3O4C_{21}H_{26}ClN_3O_4 with a molecular weight of approximately 421.90 g/mol. The compound's structure includes functional groups that are significant for its biological activity, including the piperazine ring which is known for its interaction with various neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. The piperazine component enhances binding affinity to these receptors, potentially modulating their activity and influencing various physiological responses.

Biological Activity Data

Recent studies have focused on evaluating the compound's activity against specific biological targets. Notably, it has been studied for its inhibitory effects on lipoxygenases (LOXs), enzymes involved in the inflammatory response.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound exhibit potent inhibition of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes:

CompoundIC50 (μM)Cellular Viability (%)
7k17.43 ± 0.3879.5
7o19.35 ± 0.7182.1
7m23.59 ± 0.6880.0
7b26.35 ± 0.6278.5
7i27.53 ± 0.8281.0

These results indicate that the compounds derived from the original structure maintain low cellular toxicity while effectively inhibiting LOX activity, making them promising candidates for further development in anti-inflammatory therapies .

Case Studies

Case Study: Inhibition of LOX Enzymes
A study evaluated the biological activity of several synthesized derivatives based on the structure of this compound]. The results indicated that specific modifications to the chlorophenyl and piperazine groups significantly enhanced LOX inhibition while preserving cellular viability .

Case Study: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in rodent models, assessing its potential as an anxiolytic agent. Behavioral assays indicated significant reductions in anxiety-like behaviors when administered at optimized doses, suggesting that this compound may influence serotonergic pathways effectively.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Fluorine in 21a may improve metabolic stability compared to phenyl or morpholine groups, while the 3-chlorophenyl group in the target compound likely increases lipophilicity, favoring blood-brain barrier penetration .

Furan-Substituted Pyran-4-one Analog ()

The compound 2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide shares the pyran-4-one and acetamide motifs but substitutes the 3-chlorophenyl group with a furan-2-carbonyl moiety.

Key Differences:

  • Receptor Interactions : The 3-chlorophenyl group in the target compound may engage in halogen bonding with receptors, whereas the furan’s oxygen could participate in hydrogen bonding, leading to divergent pharmacological profiles .

Acetamide-Containing Pharmaceuticals ()

While structurally distinct, Oxozolpidem (imidazopyridine-acetamide) and Zolpaldehyde (imidazopyridine-carboxaldehyde) provide insights into acetamide functionalities:

  • Oxozolpidem : The acetamide group in this sedative drug contributes to its binding to GABAA receptors. The target compound’s acetamide may similarly stabilize receptor interactions through hydrogen bonding .
  • Steric Effects : The bulkier pyran-4-one core in the target compound may reduce binding affinity compared to Oxozolpidem’s planar imidazopyridine system .

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